molecular formula C9H16N3O14P3 B12081068 2'-Amino-2'-deoxyuridine-5'-triphosphate

2'-Amino-2'-deoxyuridine-5'-triphosphate

Cat. No.: B12081068
M. Wt: 483.16 g/mol
InChI Key: RJZLOYMABJJGTA-UHFFFAOYSA-N
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Description

2'-Amino-2'-deoxyuridine-5'-triphosphate is a sugar-modified nucleoside triphosphate analog where the 2'-hydroxyl group of the ribose sugar is replaced by an amino moiety. This modification makes it a valuable substrate for studying and manipulating polymerase activity. Research demonstrates that this compound is an efficient substrate for T7 RNA polymerase, with kinetic analyses indicating that the 2'-amino derivative of uridine is a superior substrate compared to its 2'-fluoro counterpart, leading to cleaner transcription products with less premature termination, especially in shorter templates like tRNA genes . Its primary research value lies in enzymology and antiviral development. The incorporation of 2'-modified nucleotides like this one can induce significant rearrangements in the active site of viral polymerases. For instance, binding to Norovirus RNA-dependent RNA polymerase (RdRP) has been shown to disrupt metal ion coordination and inhibit catalytic function, providing a promising mechanism for the development of novel antiviral agents . This compound is essential for advanced research applications, including drug discovery, SELEX (Systematic Evolution of Ligands by EXponential enrichment) for aptamer generation, and the enzymatic synthesis of modified RNA transcripts with enhanced stability or specific functional properties . The product is supplied with a guaranteed high purity of ≥98% (as determined by HPLC) and is strictly for research purposes in laboratory settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N3O14P3

Molecular Weight

483.16 g/mol

IUPAC Name

[[4-amino-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3/c10-6-7(14)4(24-8(6)12-2-1-5(13)11-9(12)15)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,14H,3,10H2,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)

InChI Key

RJZLOYMABJJGTA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N

Origin of Product

United States

Enzymatic Recognition and Incorporation of 2 Amino 2 Deoxyuridine 5 Triphosphate

Substrate Properties with DNA Polymerases

The interaction between DNA polymerases and nucleotides bearing modifications at the 2'-position of the deoxyribose sugar is a crucial factor in determining the utility of such analogs in applications like DNA sequencing and diagnostics. The size, charge, and hydrogen-bonding capacity of the 2'-substituent can significantly influence the enzyme's ability to bind and incorporate the nucleotide.

Comparative Analysis of Incorporation Efficiency and Fidelity in DNA Synthesis

Substrate Properties with RNA Polymerases

In contrast to the limited information regarding DNA polymerases, the interaction of 2'-Amino-2'-deoxyuridine-5'-triphosphate with RNA polymerases, specifically bacteriophage T7 RNA polymerase, has been a subject of direct investigation. These studies are vital for applications involving the synthesis of modified RNA for aptamers, siRNAs, and mRNA-based therapeutics.

Michaelis-Menten Kinetic Parameters for T7 RNA Polymerase Interactions

Research has shown that this compound is a substrate for T7 RNA polymerase. A key study reported the Michaelis-Menten kinetic parameters for its incorporation into runoff transcripts, establishing its viability in enzymatic RNA synthesis. The findings indicated that the 2'-amino derivative of uridine (B1682114) is a more efficient substrate for T7 RNA polymerase than the corresponding 2'-fluoro derivative, suggesting that the nature of the 2'-substituent is a critical determinant of substrate quality.

Table 1. Reported Michaelis-Menten Kinetic Analysis for 2'-Modified Uridine Triphosphates with T7 RNA Polymerase
CompoundKinetic Parameters (K_m, V_max)Relative Substrate EfficiencySource
This compoundParameters were determined and reported.Better substrate than 2'-fluoro-2'-deoxyuridine-5'-triphosphate.
2'-Fluoro-2'-deoxyuridine-5'-triphosphateParameters were determined and reported.Less efficient substrate than this compound.

Analysis of Full-Length Transcript Generation and Premature Termination Characteristics

The ability to generate full-length RNA transcripts is crucial for functionality. Gel electrophoretic analysis has demonstrated that this compound can be used to synthesize full-length transcripts with a length of 2500 nucleotides using T7 RNA polymerase. However, the incorporation of this analog is associated with the production of some shorter fragments, indicating a degree of premature termination on longer templates. In keeping with the kinetic analysis, the 2'-aminouridine (B12940546) triphosphate yields a cleaner product with fewer truncated fragments compared to the 2'-fluoro analog.

Notably, when shorter templates such as those for tRNA genes are transcribed, 2'-amino-dUTP can be incorporated to generate full-length products with essentially no premature termination. This suggests that the impact of the 2'-amino modification on transcript processivity may be template-dependent.

Interactions with Viral Polymerases

The replication of viral RNA genomes is a primary target for antiviral drug development, with RNA-dependent RNA polymerases (RdRps) being a key enzyme in this process. mdpi.comproteopedia.org Nucleoside and nucleotide analogs, which mimic natural substrates, are a major class of antiviral agents designed to inhibit these polymerases. mdpi.comnih.govmdpi.com

The RNA-dependent RNA polymerase (RdRp) of coronaviruses is the central enzyme responsible for the replication and transcription of the viral RNA genome. proteopedia.orgnih.gov As such, it is a principal target for nucleotide analog antiviral inhibitors. proteopedia.org The core catalytic subunit, nsp12, works in concert with cofactors nsp7 and nsp8 to achieve full polymerase activity. proteopedia.orgnih.gov The study of how this polymerase complex interacts with nucleotide analogs is crucial for developing new therapies. nih.gov

While direct studies on the incorporation of this compound by coronavirus RdRp are not extensively detailed in the provided research, the behavior of similar analogs with other polymerases offers significant insights. For instance, research on T7 RNA polymerase has shown that 2'-amino-2'-deoxynucleoside 5'-triphosphates can act as substrates. nih.gov Specifically, the 2'-amino derivative of uridine was found to be a better substrate than its 2'-fluoro counterpart, leading to the synthesis of full-length transcripts. nih.gov This suggests that the 2'-amino modification is permissible and can be accommodated by the polymerase active site.

The general mechanism for nucleotide analogs targeting viral polymerases involves their conversion to the active triphosphate form, which then competes with natural nucleotides for incorporation into the growing RNA chain, potentially causing chain termination or introducing mutations. mdpi.com The efficiency of incorporation and the mechanism of inhibition are dependent on the specific modifications of the sugar or base moieties. ekb.egsemanticscholar.org For coronaviruses, the development of analogs like Remdesivir, an adenosine (B11128) analog, highlights the viability of this strategy. mdpi.comproteopedia.org Therefore, it is plausible that this compound could be recognized as a substrate by the coronavirus RdRp, though its efficiency and inhibitory effects would require specific empirical validation.

All RdRps share a conserved core structure resembling a right hand, with "palm," "fingers," and "thumb" domains that coordinate the template RNA and the incoming nucleotide. proteopedia.orgnih.gov The active site resides within the palm domain and contains highly conserved motifs essential for catalysis. proteopedia.orgnih.gov The process of nucleotide incorporation involves several key steps and conformational changes.

The cycle begins with an open active site, into which an NTP can diffuse. nih.gov The incoming nucleotide first base-pairs with the template base at the +1 position and stacks with the -1 priming base. nih.gov This initial binding triggers conformational rearrangements in the active site, particularly involving conserved motifs A and B. nih.govacs.org These changes lead to the closure of the active site around the correctly paired nucleotide, a crucial step for catalysis. nih.gov This closed conformation properly aligns the 3'-hydroxyl of the primer strand, the triphosphate moiety of the incoming NTP, and two catalytic magnesium ions, facilitating the nucleophilic attack and formation of the phosphodiester bond. acs.org

The accommodation of a 2'-modified analog like this compound within this active site depends on how the 2'-amino group affects these interactions. The 2'-hydroxyl group of a natural rNTP is a key determinant for substrate selection by RNA polymerases. The presence of a bulkier or differently charged group at this position, such as an amino group, can alter the interactions with active site residues. However, studies with other polymerases have shown that 2'-amino modifications are tolerated. nih.gov The ability of the active site to accommodate this analog would depend on the flexibility of the residues forming the binding pocket and the potential for the 2'-amino group to form favorable hydrogen bonds or avoid steric clashes that would prevent the active site from achieving its catalytically competent "closed" conformation.

The development of effective antiviral drugs relies heavily on the rational design of inhibitors that selectively target viral enzymes over host counterparts. nih.govnih.govstonybrookmedicine.edu Understanding the structural and mechanistic details of how viral polymerases interact with nucleotide analogs like this compound is fundamental to this process. stonybrookmedicine.edu

Key implications for inhibitor design include:

Targeting the Active Site: By analyzing the crystal structures of viral polymerases complexed with substrate analogs, researchers can identify key interactions and structural features that determine binding and incorporation. nih.govstonybrookmedicine.edu This information allows for the design of new analogs with modifications that enhance binding affinity or disrupt the catalytic process more effectively.

Overcoming Resistance: Viruses can develop resistance to antiviral drugs through mutations in the polymerase gene. nih.gov Continuous study of how different analogs interact with both wild-type and mutant polymerases is necessary to anticipate and overcome resistance mechanisms, leading to the development of next-generation inhibitors.

Prodrug Strategies: Many nucleoside analogs must be phosphorylated by cellular kinases to their active triphosphate form. nih.gov This can be an inefficient process. Designing nucleotide analogs or using prodrug strategies that deliver the active triphosphate form more efficiently to the target cell can improve therapeutic efficacy. nih.govmdpi.com

Studying the interaction between this compound and viral RdRps provides valuable data on the tolerance of the active site for 2'-substitutions, informing the design of novel pyrimidine (B1678525) analogs as potential broad-spectrum antiviral agents. mdpi.comnih.gov

Enzymatic Processing by Nucleotidohydrolases in the Context of Modified Nucleotides

The cellular nucleotide pool is tightly regulated by enzymes that ensure the fidelity of DNA replication and repair. mdpi.comresearchgate.net One such key enzyme is deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase), which plays a critical role in preventing the incorporation of uracil (B121893) into DNA. nih.govuniprot.orgwikipedia.org

Deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) is a vital enzyme that catalyzes the hydrolysis of dUTP to dUMP and inorganic pyrophosphate. uniprot.orguniprot.org This action serves two main purposes: it prevents the misincorporation of uracil into DNA by DNA polymerases, which cannot efficiently distinguish dUTP from dTTP, and it provides the dUMP precursor necessary for thymidylate synthesis. mdpi.comnih.gov Due to its essential role in maintaining genome integrity, dUTPase is a potential target for chemotherapy. researchgate.netnih.gov

dUTPases are highly specific for their substrate, dUTP. The enzyme, typically a homotrimer, forms three active sites at the interfaces between adjacent subunits. mdpi.comnih.gov These active sites contain conserved residues that interact specifically with the uracil base and the deoxypentose sugar of the substrate. nih.gov

The interaction of dUTPase with nucleotide analogs has been a subject of significant research. The enzyme's active site can bind various modified substrates, although often with different affinities and outcomes compared to the natural substrate. Studies have shown that analogs modified at the sugar or phosphate (B84403) moieties can act as inhibitors. For example, the non-hydrolyzable substrate analog 2'-deoxyuridine (B118206) 5'-a,b-imido-triphosphate (dUpNHpp) binds to the active site and is used in structural studies to trap the enzyme in its substrate-bound state. chemrxiv.orgresearchgate.net Furthermore, dUTPase is capable of hydrolyzing metabolites of certain drugs, such as 5-FdUTP, which is derived from the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov This activity can potentially reduce the efficacy of 5-FU by preventing the incorporation of its active metabolite into DNA. nih.gov

The table below summarizes findings from studies on dUTPase interactions with various nucleotide analogs.

AnalogEnzyme SourceInteraction TypeFinding
dUDPEscherichia coliSubstrate Analog / InhibitorBinds symmetrically in a cleft between subunits, interacting with conserved residues. nih.gov
2'-deoxyuridine 5'-a,b-imido-triphosphate (dUpNHpp)HumanNon-hydrolyzable SubstrateBinds to the active site, slowing enzyme dynamics and trapping it in a conformational isomerization step. chemrxiv.orgresearchgate.net
5'-tritylamino-2',5'-dideoxyuridinePlasmodium falciparumInhibitorActs as a potent and selective inhibitor of the parasite dUTPase. nih.gov
5-FdUTP (metabolite of 5-Fluorouracil)HumanSubstrateHydrolyzed by dUTPase, which can reduce the therapeutic effect of 5-FU. nih.gov
dUTPEscherichia coliSubstrateBinds to the active site of an inactive mutant dUTPase, allowing for structural analysis of the substrate-enzyme complex. rcsb.org

This table is generated based on data from the referenced articles.

The catalytic function of dUTPase is intricately linked to its structural dynamics. Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided detailed insights into the conformational changes the enzyme undergoes during its catalytic cycle. researchgate.netchemrxiv.orgresearchgate.net

In its unbound (apo) form, human dUTPase exhibits slow dynamics in the microsecond to millisecond range. chemrxiv.orgresearchgate.net Upon binding of a modified, non-hydrolyzable substrate analog like dUpNHpp, these dynamics are significantly slowed down. chemrxiv.orgresearchgate.net This suggests that the binding event traps the enzyme in a specific conformational state that is part of the normal catalytic pathway, likely a step involving conformational isomerization just before catalysis. chemrxiv.orgresearchgate.net

The binding of a substrate analog induces chemical shift perturbations and structural rearrangements in the enzyme. chemrxiv.orgresearchgate.net These changes are not just localized to the active site but are also observed in other regions, indicating that the enzyme's structural dynamics are finely tuned for its biological function, encompassing substrate binding, the conformational shift required for catalysis, and the eventual release of the products. chemrxiv.orgresearchgate.net Analysis of the crystal structure of E. coli dUTPase in complex with the analog dUDP reveals that the uracil ring and deoxypentose are held in place by interactions with highly conserved residues, explaining the enzyme's high specificity. nih.gov The precise positioning of the phosphate groups and adjacent water molecules is critical for the hydrolysis mechanism. nih.gov

These dynamic studies are crucial for understanding the enzyme's mechanism at a molecular level and for the structure-based design of potent and specific dUTPase inhibitors for therapeutic applications. researchgate.netnih.gov

Role of dUTPase in Maintaining DNA Integrity and its Relevance to Nucleotide Metabolism

Deoxyuridine triphosphate nucleotidohydrolase, commonly known as dUTPase, plays a crucial housekeeping role in the cell by preventing the misincorporation of uracil into DNA. uniprot.orgnih.gov This enzyme catalyzes the hydrolysis of dUTP to dUMP and pyrophosphate, thereby reducing the intracellular pool of dUTP available for DNA polymerases. uniprot.orguniprot.org The presence of uracil in DNA can arise from the deamination of cytosine or the incorporation of dUTP, and its removal is essential for maintaining genomic stability. uniprot.org

The high specificity of dUTPase for its natural substrate, dUTP, is a key feature of its function. uniprot.org While the enzyme's activity on a wide range of nucleotide analogs has been studied, specific information regarding its ability to hydrolyze 2'-amino-dUTP is not extensively documented. The presence of the 2'-amino group could potentially alter the conformation of the sugar ring and affect its recognition and binding within the active site of dUTPase. Understanding whether 2'-amino-dUTP is a substrate for dUTPase is critical for its application in cellular systems, as hydrolysis by dUTPase would reduce its availability for incorporation into DNA by polymerases. Some dUTPases, particularly those from certain viruses, have been shown to exhibit a broader substrate specificity, hydrolyzing both dUTP and dUDP. nih.gov However, whether this broader specificity extends to 2'-modified analogs like 2'-amino-dUTP requires further investigation.

Enzymatic Recognition in Aptamer Evolution

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. They are selected from large combinatorial libraries of oligonucleotides through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). nih.govnih.govffame.org The introduction of modified nucleotides, such as 2'-amino-dUTP, into the SELEX process can lead to the generation of aptamers with enhanced properties, including increased resistance to nuclease degradation. 34.237.233

The enzymatic recognition and incorporation of 2'-amino-dUTP by polymerases during the amplification steps of SELEX are fundamental to the successful selection of modified aptamers. Mutant versions of T7 RNA polymerase are often employed in RNA SELEX protocols to facilitate the efficient incorporation of 2'-modified pyrimidines. nih.gov The resulting 2'-amino-modified RNA aptamers exhibit increased stability in biological fluids, making them more suitable for diagnostic and therapeutic applications. While the general principle of using 2'-amino-modified nucleotides in SELEX is well-established, specific protocols and detailed characterization of aptamers generated using 2'-amino-dUTP are continually being developed and refined.

Structural Biology Insights into 2 Amino 2 Deoxyuridine 5 Triphosphate and Its Nucleic Acid Derivatives

X-ray Crystallographic Analyses of 2'-Amino-Modified Nucleic Acid Structures

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.govnih.gov While a crystal structure containing 2'-amino-2'-deoxyuridine (B559686) specifically is not prevalent in public databases, extensive crystallographic work on other 2'-modified oligonucleotides provides a strong basis for understanding its structural impact.

The presence of a substituent at the 2'-position of the ribose, such as a fluoro or methoxy (B1213986) group, generally biases the sugar pucker towards the C3'-endo conformation. glenresearch.comnih.gov This is attributed to stereoelectronic effects, including the gauche effect between the O4' and the 2'-substituent. nih.gov It is therefore highly probable that the 2'-amino group in 2'-amino-2'-deoxyuridine would also favor the C3'-endo pucker. This pre-organization of the sugar into a North conformation would stabilize an A-form helical structure when incorporated into an oligonucleotide. nih.gov This conformational preference is a key factor in the enhanced thermal stability of duplexes containing 2'-modified nucleotides. nih.gov

Table 1: Ribose Pucker Preferences in Modified Nucleotides

Modification Predominant Sugar Pucker Resulting Helix Type
2'-Hydroxyl (RNA) C3'-endo (North) A-form
2'-Deoxy (DNA) C2'-endo (South) B-form
2'-Fluoro C3'-endo (North) nih.gov A-form
2'-O-Methyl C3'-endo (North) researchgate.net A-form

| 2'-Amino (Predicted) | C3'-endo (North) | A-form |

This table provides an interactive overview of how different 2'-substituents influence the ribose conformation and the resulting nucleic acid helix type.

The 2'-amino group, being a hydrogen bond donor, has the potential to form new intramolecular or intermolecular hydrogen bonds, thereby influencing the local structure and stability of the nucleic acid. In an A-form helix, the 2'-substituents are positioned in the minor groove. The 2'-amino group could potentially form a hydrogen bond with the O2' of the preceding nucleotide or with a water molecule in the hydration shell of the minor groove.

Furthermore, interactions between amino acid side chains of proteins and the minor groove of nucleic acids are crucial for recognition and binding. nih.gov The introduction of a 2'-amino group could modulate these interactions. For instance, the amino group could interact with acidic amino acid residues like aspartate or glutamate, or with the backbone carbonyls of the protein. nih.gov While direct crystallographic evidence for 2'-amino-2'-deoxyuridine is pending, studies with other modifications show that even subtle changes in the minor groove can significantly impact protein binding. doudnalab.org

Structural Analysis of Polymerase-2'-Amino-2'-deoxyuridine-5'-triphosphate Analog Complexes

The ability of polymerases to incorporate modified nucleotides is fundamental to many molecular biology techniques. Structural studies of polymerases in complex with nucleotide analogs like 2'-amino-dUTP provide invaluable information on the mechanism of selection and incorporation.

Crystal structures of viral RNA-dependent RNA polymerases (RdRps) in complex with 2'-amino-modified nucleotide triphosphates have revealed key aspects of substrate recognition. For example, the structure of norovirus polymerase with 2'-amino-2'-deoxycytidine-5'-triphosphate (B12082923) (a close analog of 2'-amino-dUTP) showed that the active site must undergo an alteration to accommodate the 2'-amino group. unipd.it This accommodation can lead to a rearrangement of the active site residues and disrupt the coordination of essential metal ions, which may explain the inhibitory effects of some of these analogs. unipd.it The polymerase active site is a highly conserved region, often described as resembling a human right hand with palm, fingers, and thumb domains, that precisely positions the incoming nucleotide for catalysis. nih.gov

Polymerases are dynamic enzymes that undergo significant conformational changes during the nucleotide incorporation cycle. nih.gov The binding of a nucleotide triphosphate, whether natural or modified, can induce a transition from an "open" to a "closed" conformation. In the open state, the active site is accessible to the incoming nucleotide. Upon binding, the "fingers" domain of the polymerase closes over the nucleotide, creating a snug binding pocket that facilitates catalysis. nih.gov

The binding of a modified nucleotide like 2'-amino-dUTP can influence these conformational dynamics. The specific interactions between the 2'-amino group and the polymerase active site can affect the rate and extent of the open-to-closed transition. These induced-fit mechanisms are crucial for the fidelity of DNA and RNA synthesis. nih.gov

Table 2: Polymerase Conformational States

Conformation Description Functional Role
Open Active site is accessible. Allows for initial binding of the nucleotide triphosphate. nih.gov

This interactive table summarizes the key conformational states of a polymerase during nucleotide incorporation.

Advanced Spectroscopic and Computational Approaches

While X-ray crystallography provides static snapshots, spectroscopic and computational methods offer complementary dynamic and energetic insights into the behavior of 2'-amino-modified nucleic acids.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of nucleic acids in solution. acs.orgnih.gov 2D NMR techniques, such as NOESY and COSY, can be used to determine inter-proton distances and dihedral angles, providing detailed information on sugar pucker, backbone conformation, and base pairing. NMR studies on 2'-amino-modified RNA have confirmed the preference for a C3'-endo sugar conformation. acs.org Furthermore, NMR can be used to probe the dynamics of these molecules on a wide range of timescales.

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, provide a theoretical framework for understanding the structural and energetic consequences of the 2'-amino modification. nih.govacs.org MD simulations can model the dynamic behavior of 2'-amino-modified oligonucleotides in solution, revealing conformational fluctuations and solvent interactions. QM calculations can be employed to accurately determine the preferred sugar pucker conformations and to analyze the strength and geometry of hydrogen bonds involving the 2'-amino group. acs.org These computational approaches can also be used to model the interaction of 2'-amino-dUTP with polymerase active sites, helping to rationalize experimental observations and guide the design of new modified nucleotides. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Investigating Conformational Dynamics of Enzyme-Analog Complexes

NMR spectroscopy is a powerful technique for characterizing the solution-state structure and dynamics of molecules, including modified nucleosides. By analyzing parameters such as proton-proton coupling constants and chemical shifts, it is possible to determine the preferred conformations of the sugar ring (the furanose pucker) and the orientation of the base relative to the sugar (the glycosidic torsion angle).

Furthermore, the orientation around the glycosidic bond (χ) is generally found in either the anti or syn conformation. A comprehensive conformational analysis of the parent molecule, 2'-deoxyuridine (B118206), using ab initio calculations has shown that at physiological temperatures, there is a mixture of conformations, with a significant population of both syn and anti orientations and a preference for the South-type sugar pucker. nih.govacs.org The introduction of a bulky substituent at the 2'-position, such as an amino group, is expected to influence this equilibrium. While specific NMR data for 2'-amino-2'-deoxyuridine is limited in the available literature, studies on other 2'-modified nucleosides provide a framework for understanding its likely conformational behavior. For example, modifications at the 2' position can shift the sugar pucker equilibrium and alter the preferred glycosidic torsion angle to accommodate the new functional group.

The following table illustrates the type of conformational data that can be obtained from NMR studies of nucleoside analogs, based on findings for related compounds.

ParameterDescriptionTypical Values/StatesInfluence of 2'-Modification
Sugar Pucker Describes the out-of-plane atom in the furanose ring.C2'-endo (South) or C3'-endo (North)Can shift the equilibrium towards either the South or North conformation depending on the stereochemistry and bulk of the substituent.
Glycosidic Torsion Angle (χ) The angle of rotation around the C1'-N1 bond.anti or synCan favor one orientation over the other due to steric hindrance or potential hydrogen bonding with the 2'-substituent.
Backbone Torsion Angles Angles describing the conformation of the phosphate (B84403) backbone.γ (g+, t, g-)Influenced by the sugar pucker and overall helical structure.

When such a modified nucleotide is bound to an enzyme, NMR techniques like transferred Nuclear Overhauser Effect (trNOE) and saturation transfer difference (STD) NMR can be used to probe the conformation of the ligand within the active site. These methods allow for the determination of the bound-state conformation and the identification of key contacts between the analog and the protein, providing insights into the molecular basis of its recognition and processing by the enzyme.

Molecular Modeling and Simulation of Electrostatic and Steric Interactions within Enzyme Active Sites

Molecular modeling and simulations serve as a powerful complement to experimental techniques like NMR and X-ray crystallography, providing a dynamic view of the interactions between a ligand and its host enzyme. These computational approaches are particularly useful for understanding how a modified nucleotide like 2'-amino-2'-deoxyuridine-5'-triphosphate is accommodated within the active site of a DNA polymerase and for rationalizing its substrate efficiency.

The active site of a DNA polymerase is a highly constrained environment, and the enzyme's ability to select the correct nucleotide is governed by a combination of shape complementarity, hydrogen bonding, and electrostatic interactions. The introduction of a 2'-amino group on a dUTP analog introduces changes in both the steric bulk and the electrostatic potential in a critical region of the nucleotide.

Molecular modeling studies of polymerases with modified nucleotides often focus on the following aspects:

Steric Fit: The additional bulk of the 2'-amino group compared to a 2'-hydroxyl (in RNA) or 2'-hydrogen (in DNA) can lead to steric clashes with amino acid residues in the active site. For example, in some DNA polymerases, a conserved bulky amino acid residue acts as a "steric gate" to exclude ribonucleotides from the active site. The accommodation of a 2'-amino group would depend on the specific architecture of this pocket.

Electrostatic Interactions: The amino group, which is typically protonated at physiological pH, introduces a positive charge at the 2'-position. This can lead to either favorable or unfavorable electrostatic interactions with nearby amino acid residues. For instance, a favorably placed acidic residue (e.g., aspartate or glutamate) could form a stabilizing salt bridge, whereas a nearby basic residue (e.g., lysine (B10760008) or arginine) would result in electrostatic repulsion.

Hydrogen Bonding Network: The 2'-amino group can act as a hydrogen bond donor. This could potentially form new hydrogen bonds with the enzyme or the template strand that are not present with a natural deoxyribonucleotide. These new interactions could either stabilize or destabilize the pre-catalytic complex.

A study on a DNA polymerase (DpoZ) that specifically incorporates 2-aminoadenine (a base modification) highlights how subtle changes in the nucleotide structure are recognized by the enzyme. nih.gov Although this study focuses on a different modification, it underscores the principle that polymerases can evolve to specifically recognize and utilize modified nucleotides, often through a network of specific interactions. nih.gov Similarly, molecular models have been used to rationalize why certain C5-modified dUTP analogs are or are not good substrates for various DNA polymerases, often pointing to steric hindrance within the active site.

The following table summarizes the key interactions that are typically analyzed in molecular modeling studies of modified nucleotides in a polymerase active site.

Interaction TypeDescriptionPotential Impact of 2'-Amino Group
Steric Interactions Van der Waals forces and clashes due to spatial arrangement of atoms.Potential for steric clashes with the "steric gate" residues of the polymerase, which could hinder proper positioning for catalysis.
Electrostatic Interactions Interactions between charged or polar groups.The positive charge of the amino group could form favorable interactions with acidic residues or unfavorable interactions with basic residues in the active site.
Hydrogen Bonding Formation of hydrogen bonds between the analog and the enzyme or nucleic acid template.The amino group can act as a hydrogen bond donor, potentially forming new, stabilizing interactions that could affect incorporation efficiency.

Applications in Molecular Biology and Biotechnology Research

The strategic use of 2'-amino-dUTP has empowered researchers to create nucleic acids with tailored properties, facilitating in-depth studies of their structure, function, and interactions.

Engineering of Nucleic Acids with Novel or Enhanced Properties

The primary application of 2'-amino-dUTP lies in its ability to be used by DNA and RNA polymerases for the synthesis of modified nucleic acids. nih.gov The introduction of a primary amino group at the 2' position of the sugar moiety provides a reactive handle for further chemical modifications, without significantly disrupting the Watson-Crick base pairing. fidelitysystems.com

2'-amino-dUTP is a substrate for various polymerases, including T7 RNA polymerase and Taq DNA polymerase. jenabioscience.com This allows for the enzymatic synthesis of DNA and RNA molecules where uracil (B121893) bases are substituted with 2'-amino-2'-deoxyuridine (B559686). trilinkbiotech.com The presence of the 2'-amino group offers several advantages:

Post-synthetic Labeling: The primary amino group serves as a site for the covalent attachment of various functional molecules, such as fluorescent dyes or biotin. This labeling is crucial for detecting, purifying, and immobilizing the resulting nucleic acid strands for use in microarrays and other bioanalytical techniques. jenabioscience.comlumiprobe.com

Structural Probing: The introduction of this modification can be used to study the tertiary folding of RNA. For instance, a fluorescent chromophore can be tethered to the 2'-amino group to monitor changes in RNA structure. fidelitysystems.com

Nuclease Resistance: Oligonucleotides containing 2'-amino modifications exhibit increased stability against degradation by serum nucleases, which is a critical property for in vivo applications like antisense therapy and aptamer development. nih.govgenelink.com

Studies have shown that while T7 RNA polymerase can incorporate 2'-amino-dUTP to produce full-length transcripts, the efficiency can vary. The 2'-amino derivative of uridine (B1682114) triphosphate has been reported to be a better substrate than its 2'-fluoro counterpart, resulting in a cleaner product with less premature termination.

The modification at the 2'-ribose position influences the stability and hybridization properties of nucleic acid duplexes. The presence of a 2'-amino group generally leads to a decrease in the thermal stability (melting temperature, Tm) of intramolecular helices compared to unmodified or 2'-fluoro modified RNA. genelink.com This is attributed to the alteration of the sugar pucker conformation and local helical parameters.

However, modifications at other positions, such as the C5 position of the uracil base, can have different effects. For example, attaching amino-linker arms to the C5 position can increase duplex stability, depending on the length and number of amino groups in the linker. jenabioscience.com This highlights the nuanced effects of nucleotide modifications, where the position of the modification is as critical as the functional group itself.

Table 1: Effect of Nucleoside Modifications on Duplex Stability
Modification TypeEffect on Duplex Stability (Tm)Reference
2'-Amino (2'-NH2) PyrimidinesLower melting temperatures compared to 2'-Fluoro modifications. genelink.com
C5-Amino-Linker (Ethylenediamine)Increases duplex stability. jenabioscience.com
C5-Amino-Linker (Tris(2-aminoethyl)amine)Increases duplex stability. jenabioscience.com
2'-Thiouridine (s2U)Significantly increases duplex Tm (e.g., from 19.0°C to 30.7°C in a model system).

Mechanistic Probes for Elucidating Biological Processes

The unique properties of 2'-amino-dUTP and its derivatives make them valuable probes for investigating complex biological pathways at a molecular level.

Ribozymes, or RNA enzymes, catalyze essential biochemical reactions, and understanding their mechanisms is a key area of research. Modified nucleotides are instrumental in these studies. While direct use of 2'-amino-dUTP as a primary probe in major ribozyme studies is not extensively documented in the provided context, related analogs are frequently employed. For example, in studies of primer-extension reactions catalyzed by the sunY ribozyme, the guanosine (B1672433) analogue 2-aminopurine (B61359) riboside was used as a leaving group to block side reactions and dissect the fidelity of the reaction. jenabioscience.com The principle of using modified nucleotides to probe active sites and reaction pathways is well-established. The 2'-amino group can alter hydrogen bonding networks and steric interactions within a ribozyme's active site, providing insights into the catalytic mechanism.

Uracil can appear in DNA through the deamination of cytosine or the misincorporation of dUTP during replication. genelink.comnih.gov The base excision repair (BER) pathway, initiated by the enzyme uracil-DNA glycosylase (UDG), is responsible for removing uracil from DNA to maintain genomic integrity. genelink.comsigmaaldrich.com

DNA containing uracil analogs, including those with modifications at the 2' position, can serve as substrates to study the activity and specificity of UDG and other repair enzymes. genelink.com Research has shown that DNA polymerase beta, a key enzyme in neuronal DNA repair, incorporates dUTP and dTTP with similar efficiency, making the intracellular dUTP concentration a critical factor in uracil misincorporation. nih.gov Furthermore, the activity of UDG can be significantly impacted by the local DNA structure within chromatin, with uracil excision rates depending on the rotational orientation of the base relative to the histone octamer surface. sigmaaldrich.com The use of DNA strands synthesized with 2'-amino-dUTP allows researchers to probe how modifications on the sugar moiety affect recognition and cleavage by repair enzymes like UDG, shedding light on the intricate mechanisms of DNA damage surveillance and repair.

Tool Development for Genomic and Proteomic Analysis

The functionalization of nucleic acids enabled by 2'-amino-dUTP is pivotal for developing sophisticated tools for genomic and proteomic analysis. A primary application in this area is the generation of modified aptamers. trilinkbiotech.comjenabioscience.com

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. The process of generating aptamers is known as SELEX (Systematic Evolution of Ligands by EXponential Enrichment). nih.govresearchgate.net

Incorporating 2'-amino-dUTP into the nucleic acid library during the SELEX process yields aptamers with enhanced properties:

Increased Nuclease Resistance: The 2'-amino modification significantly increases the half-life of RNA aptamers in biological fluids like serum, a critical feature for diagnostic and therapeutic applications. nih.gov

Post-SELEX Modification: The amino group provides a convenient attachment point for labels (e.g., fluorophores, biotin) or therapeutic payloads, facilitating the use of aptamers in diagnostic assays (like ELONA-style assays) and targeted drug delivery. nih.govmdpi.com

Modulation of Binding Affinity: While 2'-amino modifications can sometimes lead to weaker binding affinity compared to 2'-fluoro modifications, they have been successfully used to generate high-affinity aptamers against various targets, including human tumor necrosis factor α (hTNFα). nih.govgenelink.com

The ability to create stable, functionalized aptamers using 2'-amino-dUTP has positioned them as powerful tools in diagnostics, serving as alternatives to antibodies for protein detection, and in therapeutics for targeted inhibition of disease-related proteins. nih.govmdpi.com

Table 2: Comparison of Modified Aptamers for hTNFα
Aptamer ModificationBinding Affinity (Kd)Bioactivity (Ki)Key AdvantageReference
2'-Amino (2'-NH2) Pyrimidines~400 pM~10 nMEnhanced nuclease resistance. genelink.com
2'-Fluoro (2'-F) Pyrimidines~0.3-3 pM~34 pMSuperior binding affinity and thermostability. genelink.com

High-Resolution DNA Footprinting and Interference Assays Utilizing Modified Nucleotides

A review of available scientific literature did not yield specific examples of 2'-Amino-2'-deoxyuridine-5'-triphosphate being utilized in high-resolution DNA footprinting or interference assays. These techniques typically employ nucleotide analogues with modifications on the base (e.g., 5-amino-dU) that interfere with protein contacts in the major groove of DNA or allow for specific chemical cleavage. nih.govacs.org

Applications in Polymerase Chain Reaction (PCR) and Primer Extension Methodologies for DNA Labeling and Sequencing

While modified deoxynucleoside triphosphates are extensively used in PCR and primer extension, research literature primarily focuses on analogues with modifications at the C5 position of the pyrimidine (B1678525) base or the terminal phosphates for these applications. nih.govmdpi.comoup.com These base-modified dNTPs are often good substrates for a variety of DNA polymerases as the modification extends into the major groove, away from the site of polymerase interaction in the minor groove. mdpi.com There is limited information in the searched literature regarding the specific and efficient incorporation of this compound by the thermostable DNA polymerases commonly used in PCR for DNA labeling and sequencing.

Development of Aptamers and Other Functional Nucleic Acids with Modified Constituents

The modification of the 2'-ribose position is a key strategy in the development of therapeutic oligonucleotides, such as aptamers and antisense oligos. genelink.com The incorporation of this compound into nucleic acid sequences is primarily aimed at enhancing their stability and resistance to nuclease degradation. genelink.comjenabioscience.com This increased durability is critical for any in vivo application, as unmodified oligonucleotides are rapidly broken down by enzymes present in serum. genelink.comidtdna.com

Oligonucleotides modified with 2'-amino pyrimidines have been shown to possess a significantly longer half-life in serum compared to other modified bases. genelink.com However, this enhanced stability can come with a trade-off in binding affinity. Studies comparing 2'-amino (2'-NH2) and 2'-fluoro (2'-F) modified RNA ligands found that the 2'-amino versions had thermodynamically less stable internal helices, which may result in weaker binding affinities to their targets. genelink.com For instance, ligands developed against human keratinocyte growth factor showed that 2'-fluoro RNA ligands had picomolar affinity (Kd ≈ 0.3-3 pM), whereas the 2'-amino RNA ligands had a lower, sub-nanomolar affinity (Kd ≈ 400 pM). genelink.com

Utilization in Systematic Evolution of Ligands by EXponential enrichment (SELEX) Procedures

The SELEX process is an iterative in vitro selection method used to isolate nucleic acid aptamers with high affinity and specificity for a given target from a large, random library of sequences. nih.govyoutube.com this compound is employed as a modified building block during the synthesis of the initial oligonucleotide library. jenabioscience.comjenabioscience.com

By including 2'-amino-dUTP in the library, the selection process can identify aptamers that not only fold into the correct conformation to bind the target but also inherently possess enhanced nuclease resistance. genelink.com This strategy streamlines the development of biologically stable aptamers, bypassing the need for post-selection modification. The process involves cycles of binding, partitioning, and amplification (typically via PCR), where the sequences that successfully bind to the target are enriched in each round. nih.gov

Modulation of Protein-Nucleic Acid Interactions and Gene Expression

The introduction of a 2'-amino group into the sugar backbone of a nucleic acid can significantly influence how it interacts with proteins, particularly the enzymes involved in transcription and replication.

Influence of Modified Nucleotides on Transcription Processes Mediated by RNA Polymerases

This compound has been successfully investigated as a substrate for T7 RNA polymerase, an enzyme widely used for in vitro transcription. nih.gov Research has shown that this modified nucleotide can be incorporated into RNA transcripts, enabling the synthesis of full-length products. nih.gov

Kinetic analysis of the incorporation process revealed that the 2'-amino derivative of uridine is a better substrate for T7 RNA polymerase than the corresponding 2'-fluoro derivative. nih.gov While the presence of the analogues can lead to the formation of some shorter, prematurely terminated fragments, full-length transcripts of up to 2500 nucleotides can be obtained. nih.gov For shorter templates, such as those for tRNA genes, transcription to full-length products can proceed with virtually no premature termination. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for the Incorporation of Modified Nucleotides by T7 RNA Polymerase nih.gov
NucleotideKm (µM)Vmax (relative)
UTP (unmodified)1401.0
This compound4900.8
2'-Fluoro-2'-deoxyuridine-5'-triphosphate7000.6
2'-Fluoro-2'-deoxycytidine-5'-triphosphate10000.3

Studies of DNA-Binding Protein Recognition and Binding Affinity Alterations

While direct structural studies on 2'-amino-dU-DNA in complex with DNA-binding proteins are limited in the searched literature, research on analogous modified nucleotides provides significant insight into the potential effects. The 2'-amino group introduces a chemical functionality that can alter the local conformation and electrostatic properties of the sugar-phosphate backbone.

A high-resolution crystal structure of a human norovirus polymerase bound to an RNA template and the related analogue, 2'-amino-2'-deoxycytidine-5'-triphosphate (B12082923), revealed a significant impact on the enzyme's active site. nih.gov In order to accommodate the 2'-amino group, the substrate-binding site had to be altered, which in turn caused a rearrangement of the polymerase active site. nih.gov This rearrangement led to a disruption of the coordination shells of the catalytic metal ions, which are essential for the polymerization reaction. nih.gov This mode of binding suggests a novel mechanism of inhibition that could be exploited for designing new antiviral drugs targeting viral RNA polymerases. nih.gov These findings imply that the presence of a 2'-amino group on a deoxyuridine nucleotide could similarly influence the recognition and binding affinity of other DNA-binding proteins, such as DNA polymerases and transcription factors, by inducing conformational changes in their active or binding sites.

Q & A

Q. What is the recommended storage protocol for 2'-Amino-2'-deoxyuridine-5'-triphosphate to ensure stability?

  • Methodological Answer : Store the compound in powder form at -20°C for up to 3 years. For solutions, use -80°C for 1 year. Ensure airtight containers to prevent moisture absorption. Avoid freeze-thaw cycles for dissolved aliquots. Stability is pH-sensitive; maintain pH 7.0–8.5 in aqueous buffers .

Q. How is this compound synthesized?

  • Methodological Answer : The compound can be synthesized from uridine in four steps:

2'-Amino modification : Protect the 5'-OH group and introduce the amino group via nucleophilic substitution.

Phosphorylation : Use a triphosphate synthesis protocol (e.g., Ludwig-Eckstein method) to add triphosphate groups.

Deprotection : Remove protecting groups under mild acidic conditions.

Purification : Isolate via ion-exchange chromatography or HPLC.
Overall yield is ~25% for uridine-derived synthesis .

Q. What are its primary applications in nucleic acid research?

  • Methodological Answer :
  • Nucleic Acid Labeling : Acts as a substrate for terminal deoxynucleotidyl transferase (TdT) to incorporate amino-modified nucleotides into DNA/RNA. Post-labeling with fluorophores or biotin via amine-reactive chemistry enhances detection .
  • Competitive Inhibition : Weak ATP inhibitor (Ki = 2.3 mM) for studying ATP-dependent enzymes (e.g., kinases) .

Advanced Research Questions

Q. How does the 2'-amino modification enhance P2Y2 receptor selectivity?

  • Methodological Answer : Molecular modeling shows the 2'-amino group forms π-hydrogen bonds with Phe6.51 and Tyr3.33 in the P2Y2 receptor, increasing binding affinity. Synergistic 2'-amino and 2-thio modifications yield EC50 values as low as 8 nM, with 300-fold selectivity over P2Y4 receptors. Use calcium mobilization assays in 1321N1 astrocytoma cells to validate receptor-specific activity .

Q. How to design experiments assessing its incorporation into DNA and subsequent strand breaks?

  • Methodological Answer :

Incorporation Assay : Use DNA polymerases (e.g., Taq or Klenow) in PCR or primer extension reactions with dNTP mixtures containing this compound. Quantify incorporation via gel electrophoresis or mass spectrometry .

Strand Break Detection : Treat cells (e.g., cancer lines) with thymidylate synthase inhibitors (e.g., 5-fluorouracil) to induce dUTP accumulation. Measure DNA damage via comet assays or γ-H2AX immunofluorescence .

Q. What strategies improve its inhibitory potency against ATP-dependent enzymes?

  • Methodological Answer :
  • Structural Optimization : Introduce 2-thio or trifluoroacetyl groups to enhance binding. For example, 2'-amino-2'-thio-UTP shows increased stability and receptor affinity .
  • Assay Design : Use competitive inhibition assays with varying ATP concentrations (0.1–10 mM) and measure enzyme kinetics (e.g., CTP synthase inhibition at 2 mM ).

Q. How to resolve stability challenges in functional assays?

  • Methodological Answer :
  • Buffering : Use phosphate-buffered saline (pH 8.5 ± 0.2) to prevent hydrolysis. Avoid strong oxidizing agents .
  • Real-Time Monitoring : Employ electrochemical sensors (e.g., PalmSens) to track nucleotide degradation in reaction mixtures .

Key Considerations for Experimental Design

  • Contradictions in Data : While 2'-amino-UTP shows weak ATP inhibition (Ki = 2.3 mM), its receptor-specific EC50 values (e.g., 8 nM for P2Y2) highlight context-dependent potency. Always validate activity in target systems .
  • Troubleshooting : If labeling efficiency is low, optimize TdT reaction conditions (e.g., Mn²⁺ concentration) or use post-labeling amplification (e.g., tyramide signal enhancement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.